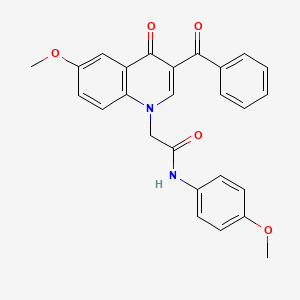

2-(3-benzoyl-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-(3-benzoyl-6-methoxy-4-oxoquinolin-1-yl)-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O5/c1-32-19-10-8-18(9-11-19)27-24(29)16-28-15-22(25(30)17-6-4-3-5-7-17)26(31)21-14-20(33-2)12-13-23(21)28/h3-15H,16H2,1-2H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNBNJCFXKLLPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzoyl-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the benzoyl and methoxy groups. The final step involves the acylation of the quinoline derivative with 4-methoxyphenylacetic acid under specific reaction conditions, such as the use of a suitable catalyst and solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-benzoyl-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols.

Substitution: The methoxy and benzoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of quinoline, including this compound, demonstrate significant anticancer activity. For instance:

- Mechanism of Action : The compound has been shown to inhibit cell growth in human lung carcinoma A549 cells with an IC(50) value of approximately 4.8 µM. This inhibition occurs through mechanisms such as microtubule polymerization disruption, leading to mitotic phase arrest and increased expression of cyclin-dependent kinase inhibitors like p21(Cip1/Waf1) .

Anti-inflammatory Effects

Quinoline derivatives have also been explored for their anti-inflammatory properties. The interaction of such compounds with inflammatory pathways can lead to therapeutic applications in treating conditions like arthritis and other inflammatory diseases.

Synthesis and Derivatives

The synthesis of 2-(3-benzoyl-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions that optimize yield and purity. The synthetic routes may include:

- Formation of the quinoline core.

- Introduction of the benzoyl group.

- Acetylation to form the final product.

Study 1: Anticancer Activity

A study highlighted the efficacy of a similar quinoline derivative (YJC-1) in inhibiting A549 cell growth, showcasing its potential as a lead compound for developing anticancer agents . The findings suggest that modifications in the structure can enhance biological activity.

Study 2: Pharmacological Potential

Research has identified CB2 receptor-selective ligands derived from quinoline structures as promising candidates for drug development due to their roles in various physiological processes . This indicates that derivatives like this compound could be explored for similar pharmacological applications.

Comparative Analysis of Quinoline Derivatives

The following table summarizes various quinoline derivatives and their respective biological activities:

Mechanism of Action

The mechanism of action of 2-(3-benzoyl-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Observations:

Substituent Effects: Chlorine vs. Methyl vs. Methoxy: The methyl-substituted analog (CAS 897759-07-8) exhibits reduced polarity, favoring membrane permeability but possibly limiting aqueous solubility . Sulfonyl vs. Benzoyl: The benzenesulfonyl group () introduces strong electron-withdrawing effects, which may stabilize charge-transfer interactions in target binding .

Core Structure Differences: Quinolinone derivatives (target, CAS 866808-40-4, CAS 897759-07-8) exhibit planar aromatic cores conducive to intercalation or enzyme inhibition. Chromenone-based analogs (VIf, ) have a fused benzopyran structure, which may influence bioavailability and metabolic pathways .

Biological Implications: The N-(4-methoxyphenyl)acetamide moiety, common to the target and VIf, is associated with adenosine A2B receptor modulation in flavone derivatives . Ethyl and sulfonamide substituents () are linked to prolonged half-lives in pharmacokinetic studies of related compounds .

Research Findings and Data

- Synthetic Yields: Chromenone derivatives (e.g., VIf) show variable yields (50–80%), likely due to steric hindrance during cyclization .

- Melting Points: Higher melting points in dimethoxy-substituted quinolinones (e.g., CAS 866808-40-4, 155–157°C) suggest crystalline stability .

- Spectroscopic Data: ¹H NMR of the target compound would feature aromatic protons near δ 7.5–8.2 ppm (quinolinone core) and δ 3.8–4.2 ppm (methoxy and acetamide groups), consistent with analogs .

Notes

- Substituent variations critically impact solubility, receptor affinity, and metabolic stability.

- Further studies should explore the target compound’s synthesis, crystallography (using SHELX refinements ), and adenosine receptor binding assays.

Biological Activity

2-(3-benzoyl-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-methoxyphenyl)acetamide is a complex organic compound belonging to the class of quinolines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Its molecular formula is with a molecular weight of 442.5 g/mol.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several multi-step organic reactions, including acylation and oxidation processes. The key steps are as follows:

- Acylation : The reaction of a benzoyl chloride derivative with 6-methoxyquinoline in the presence of a base (e.g., pyridine) to form an intermediate.

- Oxidation : The intermediate undergoes oxidation using agents like potassium permanganate to introduce the oxo group.

- Purification : The final product is purified through recrystallization or chromatography techniques.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It may function by inhibiting enzymes or binding to receptors, leading to various biochemical responses. The precise mechanisms depend on the biological context and the specific targets involved.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms such as:

- Cell Cycle Arrest : Inducing G1 phase arrest.

- Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins.

Anti-inflammatory Effects

The compound has demonstrated potential as an anti-inflammatory agent by:

- Inhibition of Pro-inflammatory Cytokines : Reducing levels of TNF-alpha and IL-6.

- Suppression of NF-kB Pathway : This pathway is crucial in mediating inflammatory responses.

Antimicrobial Properties

In microbial assays, the compound has shown activity against various pathogens, suggesting its potential as an antimicrobial agent. It appears to disrupt bacterial cell membranes and inhibit growth.

Case Studies and Research Findings

Q & A

Basic: What are the recommended synthetic routes for this compound?

Answer:

The synthesis typically involves multi-step organic reactions, including amidation and cyclization steps. For instance:

- Amidation : Reacting 4-methoxyphenylamine with activated acyl derivatives (e.g., acetyl chloride derivatives) under anhydrous conditions, as seen in analogous acetamide syntheses .

- Quinoline Core Formation : The 1,4-dihydroquinolin-4-one moiety can be constructed via cyclization of substituted anthranilic acid derivatives, using benzoyl groups introduced via Friedel-Crafts acylation .

- Purification : Column chromatography (silica gel, hexane/EtOH gradients) and recrystallization are standard for isolating intermediates .

Advanced: How can computational methods optimize reaction conditions for this compound?

Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways, reducing trial-and-error experimentation .

- Solvent/Catalyst Screening : Machine learning algorithms can predict optimal solvents (e.g., DMF for polar intermediates) and catalysts (e.g., Pd/C for hydrogenation steps) by analyzing existing reaction databases .

- Kinetic Modeling : Simulate reaction progress under varying temperatures (e.g., 45–80°C) to maximize yield while minimizing side reactions .

Basic: What spectroscopic techniques confirm the compound’s structure?

Answer:

- NMR Spectroscopy :

- 1H NMR : Look for characteristic shifts: δ ~3.8–3.9 ppm (methoxy groups), δ ~7.5–8.5 ppm (aromatic protons), and δ ~10.5 ppm (amide NH) .

- 13C NMR : Confirm carbonyl (C=O) signals at ~170–180 ppm and quinolinone carbons at ~120–150 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]+) and fragments (e.g., loss of benzoyl or methoxyphenyl groups) .

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Answer:

- 2D NMR : Use HSQC and HMBC to correlate proton-carbon couplings, resolving overlapping signals (e.g., distinguishing quinolinone vs. benzoyl carbonyls) .

- X-ray Crystallography : Resolve ambiguous NOE correlations or tautomeric forms by determining the crystal structure .

- Isotopic Labeling : Introduce deuterium at labile positions (e.g., NH groups) to confirm exchangeable proton assignments .

Advanced: What strategies improve solubility for in vitro assays?

Answer:

- Co-Solvents : Use DMSO (≤10% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the acetamide or methoxy positions .

- Micellar Systems : Formulate with surfactants (e.g., Tween-80) for cell-based studies .

Basic: What are critical handling and storage protocols?

Answer:

- Storage : Store at –20°C in airtight, light-protected containers to prevent hydrolysis or photodegradation .

- Handling : Use gloveboxes under inert gas (N2/Ar) for moisture-sensitive intermediates (e.g., acyl chlorides) .

- Safety : Follow GHS guidelines for acetamide derivatives—avoid inhalation and skin contact; use fume hoods .

Advanced: How to design stability studies under stress conditions?

Answer:

- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light, monitoring degradation via HPLC .

- Kinetic Analysis : Calculate activation energy (Ea) using Arrhenius plots to predict shelf-life .

- Degradant Identification : LC-MS/MS isolates and identifies major degradation products (e.g., hydrolyzed quinolinone or acetamide) .

Advanced: How do substituents influence biological activity?

Answer:

- Methoxy Groups : Electron-donating methoxy groups enhance metabolic stability but may reduce solubility. Compare analogs with –OCH3 vs. –CF3 substitutions .

- Benzoyl Moieties : π-Stacking interactions with target proteins (e.g., kinases) can be probed via SAR studies using truncated analogs .

- Acetamide Linkers : Replace with sulfonamides or ureas to modulate bioavailability and binding affinity .

Basic: What chromatographic methods are used for purity analysis?

Answer:

- HPLC : Reverse-phase C18 columns (e.g., 5 μm, 250 × 4.6 mm) with gradients of acetonitrile/water (+0.1% TFA) at 1 mL/min .

- TLC : Silica gel 60 F254 plates; visualize under UV (254 nm) or with iodine vapor .

- Melting Point : Confirm purity via sharp melting ranges (e.g., 180–182°C for intermediates) .

Advanced: How to integrate this compound into drug discovery pipelines?

Answer:

- Target Identification : Screen against kinase or GPCR panels using SPR or fluorescence polarization assays .

- ADMET Profiling : Assess permeability (Caco-2), metabolic stability (microsomes), and toxicity (hERG inhibition) .

- Co-Crystallization : Determine binding modes with target proteins (e.g., X-ray or cryo-EM) to guide optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.